Dityrosine (hydrochloride)

Description

Overview of Dityrosine (B1219331) (Hydrochloride) as a Molecular Entity in Biological Contexts

Dityrosine is a non-proteinogenic amino acid formed through the oxidative coupling of two tyrosine residues. smolecule.com This process results in a covalent, ortho-ortho biphenyl (B1667301) bond between the two tyrosine molecules. nih.govfrontiersin.org The formation of dityrosine is a post-translational modification that can occur both within a single protein chain (intramolecular) and between different protein molecules (intermolecular), leading to protein cross-linking. researchgate.netresearchgate.net

The generation of dityrosine begins with the formation of a tyrosyl radical, which involves the removal of a hydrogen atom from the hydroxyl group of a tyrosine residue. nih.govfrontiersin.org Two of these tyrosyl radicals can then couple to form the stable dityrosine structure. researchgate.netmdpi.com This reaction can be initiated by various factors, including reactive oxygen species (ROS), ultraviolet (UV) or gamma irradiation, metal-catalyzed oxidation, and enzymes such as peroxidases. researchgate.netresearchgate.netacs.org

In biological systems, dityrosine is found in a range of structural proteins where it contributes to their mechanical strength, stability, and insolubility. nih.gov It is a natural component of proteins like resilin, an elastic protein found in insects, as well as elastin (B1584352), fibroin, and collagen. nih.govglpbio.com Dityrosine (hydrochloride) is the dihydrochloride (B599025) salt form of dityrosine, often used in laboratory settings for research purposes. glpbio.comcaymanchem.com It is supplied as a solid and is soluble in various organic solvents and aqueous buffers. caymanchem.com

Chemical Properties of Dityrosine (hydrochloride)

| Property | Value |

|---|---|

| CAS Number | 2716849-01-1 caymanchem.comcaymanchem.com |

| Molecular Formula | C₁₈H₂₀N₂O₆ • 2HCl caymanchem.com |

| Molecular Weight | 433.3 g/mol caymanchem.commoleculardepot.com |

| Formal Name | α3,α3'-diamino-6,6'-dihydroxy-[1,1'-biphenyl]-3,3'-dipropanoic acid, dihydrochloride caymanchem.com |

| Synonyms | Bityrosine, o,o-Dityrosine caymanchem.com |

Physical and Handling Properties of Dityrosine (hydrochloride)

| Property | Value |

|---|---|

| Physical Form | Solid caymanchem.comsigmaaldrich.com |

| Solubility | Soluble in ethanol (B145695) (~15 mg/ml), DMSO (~10 mg/ml), dimethyl formamide (B127407) (~5 mg/ml), and PBS (pH 7.2) (~10 mg/ml) caymanchem.com |

| Storage | Store at -20°C caymanchem.commoleculardepot.com |

| Stability | ≥4 years at -20°C caymanchem.com |

| UV/Vis | λmax: 288 nm caymanchem.com |

Historical Perspectives on Dityrosine (Hydrochloride) Discovery and Initial Characterization

The first recognition of dityrosine dates back to 1959, when Gross and Sizer identified it as a product of the peroxidase-catalyzed oxidation of tyrosine in the presence of hydrogen peroxide. nih.govfrontiersin.org Earlier work had already established that peroxidase enzymes could oxidize phenols using hydrogen peroxide. nih.gov Subsequent research revealed that this process involved the generation of free radical intermediates. nih.gov

Naturally occurring dityrosine was first identified in the acid hydrolysates of resilin, a structural protein responsible for the elasticity of the insect cuticle, particularly in locusts. asm.org Later, it was found in other structural and elastic proteins, including fibroin, keratin, and collagen, where its cross-linking function was shown to enhance mechanical strength and insolubility. nih.gov In the 1990s, interest in dityrosine grew significantly as it was proposed as a potential marker for oxidative stress in various diseases. frontiersin.org In 1993, researchers demonstrated that dityrosine could be formed by the myeloperoxidase-hydrogen peroxide system in human neutrophils and macrophages, solidifying its role as an indicator of organismal oxidative stress. frontiersin.org

Significance of Dityrosine (Hydrochloride) in Protein Science and Oxidative Biochemistry

The significance of dityrosine in protein science and oxidative biochemistry is multifaceted. It serves as both a structural component and a key biomarker of oxidative damage. researchgate.netacs.org

Structural Role: In many structural proteins, dityrosine cross-links provide essential stability and resistance to both enzymatic degradation (proteolysis) and physical trauma. nih.govacs.org This fortification is crucial for the function of proteins in tissues requiring elasticity and resilience. nih.gov

Biomarker of Oxidative Stress: Dityrosine is widely regarded as a specific and stable biomarker for oxidatively modified proteins. researchgate.netacs.org Its levels increase under conditions of oxidative stress, which can be induced by UV and gamma irradiation, aging, and exposure to various reactive species like oxygen free radicals and peroxynitrite. acs.orgacs.org Because dityrosine is chemically stable, resistant to acid hydrolysis, and not incorporated into the de novo synthesis of proteins, its presence directly reflects accumulated oxidative damage to endogenous proteins. frontiersin.org

Elevated levels of dityrosine have been correlated with a number of pathological conditions, including:

Neurodegenerative Diseases: It has been detected in the amyloid plaques of Alzheimer's disease and the Lewy bodies of Parkinson's disease, suggesting its involvement in the stabilization and potential toxicity of protein aggregates. smolecule.comnih.govacs.org

Aging: Dityrosine levels have been shown to increase with age in various tissues, reflecting a lifetime of accumulated oxidative stress. smolecule.comfrontiersin.org

Other Diseases: Increased dityrosine has also been linked to atherosclerosis, cataracts, and cystic fibrosis. acs.orgcaymanchem.com

The study of dityrosine formation provides critical insights into the mechanisms of protein oxidation and its consequences, making it a valuable tool in understanding the biochemistry of aging and disease. acs.orgresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

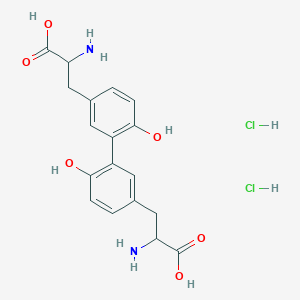

IUPAC Name |

2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6.2ClH/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26;;/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEPHPAGIIPFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Dityrosine Hydrochloride Formation in Biological Systems

Generation of Tyrosyl Radicals as Precursors to Dityrosine (B1219331)

The formation of dityrosine is fundamentally dependent on the initial one-electron oxidation of tyrosine residues to form tyrosyl radicals. portlandpress.com This process can be initiated by a variety of oxidizing agents, including reactive oxygen species and transition metals.

Reactive Oxygen Species (ROS)-Mediated Tyrosyl Radical Formation

Reactive oxygen species (ROS) are a group of highly reactive molecules containing oxygen, which are generated as byproducts of normal metabolism and in response to environmental stressors. researchgate.netplos.org Several ROS have been implicated in the oxidation of tyrosine to its radical form.

Hydrogen peroxide (H₂O₂) is a relatively stable ROS that can participate in the formation of tyrosyl radicals, often in conjunction with heme peroxidases. core.ac.ukacs.orgnih.gov For instance, enzymes like horseradish peroxidase can catalyze the oxidation of tyrosine by H₂O₂. nih.gov In the presence of H₂O₂, heme peroxidases can oxidize tyrosine residues to tyrosyl radicals. tandfonline.com Studies on yeast cytochrome c peroxidase have shown that its reaction with hydrogen peroxide leads to the formation of tyrosyl radicals at specific residues, such as Tyr39 and Tyr153. acs.orgacs.org The interaction between H₂O₂ and certain proteins, like cytochrome c oxidase, has also been shown to generate tyrosyl radicals. core.ac.uk

Peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent, is formed from the reaction of nitric oxide (•NO) and superoxide (B77818) radical (O₂•⁻). pnas.orgencyclopedia.pub While peroxynitrite itself does not directly react with tyrosine, its decomposition products, including hydroxyl radical (•OH) and nitrogen dioxide (•NO₂), are capable of oxidizing tyrosine to a tyrosyl radical. pnas.orgencyclopedia.pub The presence of carbon dioxide can enhance the formation of these radicals. nih.govacs.org Direct electron spin resonance spectroscopy has been used to observe the formation of long-lived tyrosyl radicals in proteins like hemoglobin and in human blood plasma upon exposure to peroxynitrite. nih.govnih.gov

The hydroxyl radical (•OH) is one of the most reactive oxygen species and can readily abstract a hydrogen atom from the phenolic group of tyrosine to form a tyrosyl radical. mdpi.comwikipedia.org This reaction is considered a diffusion-controlled process. acs.org The formation of hydroxyl radicals in biological systems can occur through various mechanisms, including the Fenton reaction. encyclopedia.pub Studies using phenol (B47542) as a model for tyrosine have provided insights into the mechanisms of •OH-mediated tyrosyl radical generation. acs.org The reaction of hydroxyl radicals with phenylalanine can also lead to the formation of tyrosine isomers, which can then be oxidized to tyrosyl radicals. nih.gov

Peroxynitrite-Induced Mechanisms

Metal-Catalyzed Oxidation (MCO) of Tyrosine Residues

Transition metals, particularly those with redox activity, can catalyze the oxidation of amino acid residues in proteins, a process known as metal-catalyzed oxidation (MCO). researchgate.netunimelb.edu.auacs.org This process often involves the generation of ROS, which then oxidize the amino acid side chains.

Copper ions (Cu²⁺) have been shown to play a significant role in the formation of dityrosine, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govacs.orgunimelb.edu.au Cu²⁺ can bind to proteins, such as the amyloid-beta (Aβ) peptide, and in the presence of a reducing agent and molecular oxygen, catalyze the production of H₂O₂, which in turn leads to the generation of tyrosyl radicals and subsequent dityrosine cross-linking. frontiersin.orgacs.org The molar ratio of Cu²⁺ to the peptide can influence the aggregation state of the protein and the extent of dityrosine formation. nih.govacs.org Studies have demonstrated that at equimolar or higher concentrations of Cu²⁺ to Aβ peptide, the formation of dityrosine-crosslinked oligomers is favored. nih.govacs.orgacs.org This process is not limited to Aβ; other proteins can also undergo Cu²⁺-mediated dityrosine formation. au.dk

Copper Ion (Cu2+)-Dependent Dityrosine (Hydrochloride) Formation

Enzyme-Catalyzed Dityrosine (Hydrochloride) Synthesis

A variety of enzymes, primarily oxidoreductases, can catalyze the formation of dityrosine. This enzymatic synthesis is a controlled process that plays a role in various physiological and pathological events.

Peroxidases are a major class of enzymes responsible for dityrosine formation. They utilize hydrogen peroxide (H₂O₂) to oxidize tyrosine to a tyrosyl radical, which then dimerizes. nih.govwur.nltandfonline.com

Myeloperoxidase (MPO): Secreted by phagocytes like neutrophils and macrophages, MPO uses H₂O₂ to oxidize L-tyrosine to a tyrosyl radical, leading to the formation of dityrosine. nih.govjci.orgresearchgate.net This process can occur even at physiological concentrations of chloride ions and does not require free metal ions. nih.govjci.org MPO-catalyzed dityrosine formation is implicated in the oxidative cross-linking of proteins, which may contribute to bacterial killing or tissue damage during inflammation. jci.orgjci.org The rate of this reaction and the amount of dityrosine formed can be influenced by the size of the tyrosine-containing substrate, with smaller substrates reacting more readily. nih.gov

Horseradish Peroxidase (HRP): HRP is widely used in vitro to study and induce dityrosine formation. wur.nltandfonline.comnih.gov When incubated with tyrosine and H₂O₂, HRP efficiently catalyzes the formation of dityrosine. wur.nl This system has been used to cross-link various proteins, such as caseinate and whey protein isolate. tandfonline.comnih.gov The efficiency of HRP-catalyzed dityrosine formation can be significantly increased in the presence of organic solvents like dioxane, which is attributed to the increased exposure of tyrosine residues. wur.nl A ternary system of HRP, glucose oxidase, and D-glucose can also be used to induce dityrosine cross-linking in proteins. tandfonline.comnih.gov

Besides peroxidases, other oxidoreductases contribute to dityrosine synthesis.

Dual Oxidase (Duox): In some organisms, Duox enzymes, which are members of the NADPH oxidase family, are involved in dityrosine network formation. nih.gov These enzymes contain an extracellular peroxidase domain and can catalyze the cross-linking of tyrosines, as seen in the gut of the tick Ixodes scapularis. nih.gov

Laccase: Laccase is another oxidoreductase that can generate crosslinks through the enzyme-mediated oxidation of substrates to radicals, which then undergo radical-radical coupling, a classic example being the oxidative coupling of tyrosine. mdpi.com

Hemoglobin: Human hemoglobin exhibits pseudoperoxidase activity in the presence of H₂O₂ and can generate dityrosine cross-links in proteins like α-synuclein and amyloid-β. acs.org

Table 2: Enzyme-Catalyzed Dityrosine Synthesis

| Enzyme | Mechanism | Key Findings | References |

|---|---|---|---|

| Myeloperoxidase (MPO) | Utilizes H₂O₂ to oxidize L-tyrosine to tyrosyl radicals, leading to dityrosine formation. | Does not require free metal ions and can occur at physiological chloride concentrations. Implicated in inflammatory responses and protein cross-linking. | nih.govjci.orgresearchgate.netjci.orgnih.gov |

| Horseradish Peroxidase (HRP) | Catalyzes the oxidation of tyrosine in the presence of H₂O₂. | Widely used in vitro to induce dityrosine cross-linking in various proteins. Efficiency can be enhanced by organic solvents. | wur.nltandfonline.comnih.gov |

| Dual Oxidase (Duox) | Contains a peroxidase domain and catalyzes tyrosine cross-linking. | Involved in the formation of dityrosine networks in the extracellular matrix of some organisms. | nih.gov |

| Laccase | Mediates oxidation of substrates to radicals, which then couple. | Can generate dityrosine crosslinks via phenoxyl radical generation. | mdpi.com |

| Hemoglobin | Exhibits pseudoperoxidase activity in the presence of H₂O₂. | Can induce dityrosine cross-linking in proteins associated with neurodegenerative diseases. | acs.org |

Peroxidase-Mediated Pathways (e.g., Myeloperoxidase, Horseradish Peroxidase)

Photo-Induced Dityrosine (Hydrochloride) Formation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the formation of dityrosine through photochemical reactions.

UV light exposure can directly lead to the formation of dityrosine.

Direct Photolysis: Continuous UV irradiation, for instance at 276 nm, can lead to the formation of the tyrosyl radical and subsequently dityrosine. plos.orgnih.gov This has been observed in proteins like insulin (B600854), where UV exposure leads to covalent dimerization via dityrosine formation. plos.orgnih.gov

UVB Radiation: Exposure to UVB light can also generate tyrosyl radicals that dimerize to form 3,3'-dityrosine. mdpi.com In the presence of nitrite, UVB irradiation can also lead to the formation of 3-nitrotyrosine. mdpi.com The formation of dityrosine upon UV irradiation has been demonstrated in various systems, including calmodulin and elastin (B1584352) hydrolysates. plos.org

In photosensitization, a photosensitizer molecule absorbs light and transfers the energy to other molecules, leading to chemical reactions.

Visible Light and Photosensitizers: Aerobic, visible light-dependent oxidation of tyrosine can be promoted by water-soluble photosensitizers, such as 4-amino-1,8-naphthalimide (B156640). nih.gov This process converts tyrosine-containing substrates into o,o'-dityrosine linked dimers. nih.gov The mechanism involves the generation of reactive oxygen species (ROS) by the photosensitizer, which then oxidize tyrosine residues to tyrosyl radicals that subsequently combine. nih.gov

Ruthenium-Based Photosensitization: In some systems, visible light in the presence of a ruthenium (Ru) complex as a photosensitizer can generate radicals from sodium persulfate, which then induce covalent bonding between tyrosine residues. researchgate.net

Table 3: Photo-Induced Dityrosine Formation

| Induction Method | Mechanism | Key Findings | References |

|---|---|---|---|

| Ultraviolet (UV) Irradiation | Direct photolysis of tyrosine leads to the formation of tyrosyl radicals, which then dimerize. | UV light at specific wavelengths (e.g., 276 nm, UVB) can induce dityrosine formation in proteins like insulin and calmodulin. | plos.orgnih.govmdpi.com |

| Photosensitization | A photosensitizer absorbs light and initiates the oxidation of tyrosine to tyrosyl radicals. | Visible light in the presence of photosensitizers like 4-amino-1,8-naphthalimide or ruthenium complexes can efficiently produce dityrosine. | nih.govresearchgate.net |

Ultraviolet (UV) Irradiation-Induced Mechanisms

Radical Coupling and Isomerization Pathways Leading to Dityrosine (Hydrochloride) Linkages

The formation of dityrosine, a covalent cross-link between two tyrosine residues, is a hallmark of oxidative stress and protein modification. nih.govnih.gov The fundamental mechanism involves the generation and subsequent reaction of tyrosyl radicals. nih.gov This process can be initiated by a variety of enzymatic and non-enzymatic systems, including exposure to reactive oxygen species (ROS), ultraviolet (UV) radiation, and certain enzymes like peroxidases and myeloperoxidase. researchgate.netwikipedia.orgnih.gov

The process begins with a one-electron oxidation of a tyrosine residue, which removes the hydrogen atom from its phenolic hydroxyl group, creating a tyrosyl radical. nih.gov These radicals are relatively long-lived, allowing them to participate in further reactions. nih.gov Once formed, two tyrosyl radicals can couple together. This coupling is not a direct, single-step reaction but involves a more complex pathway.

The pathway proceeds through several key stages:

Generation of Tyrosyl Radicals: An initial oxidative event abstracts a hydrogen atom from the hydroxyl group on the phenol ring of tyrosine. nih.gov This can be triggered by agents such as hydroxyl radicals (•OH), peroxynitrite (ONOO-), or enzymatic catalysis. nih.govmdpi.com

Radical Isomerization: The initially formed tyrosyl radical (a phenoxy radical) is not static. The unpaired electron can delocalize across the aromatic ring, leading to the formation of carbon-centered radical isomers. researchgate.netresearchgate.net

Diradical Coupling: Two of these tyrosyl radicals (in their various isomeric forms) then react with each other. nih.govresearchgate.net The most thermodynamically favorable coupling occurs between the ortho-carbons (the carbon atom adjacent to the hydroxyl group) of the two tyrosine residues, forming a stable carbon-carbon (C-C) bond. mdpi.com

Enolization: The final step is enolization, which re-aromatizes the phenol rings and results in the stable dityrosine structure. nih.govresearchgate.net

While the ortho-ortho (o,o'-) linked dityrosine is the most common and fluorescent form, another isomer, iso-dityrosine, can also be formed through the creation of a carbon-oxygen (C-O) bond. researchgate.netmdpi.com However, this form is less stable and lacks the characteristic fluorescence of dityrosine. researchgate.net The entire process from radical generation to the final stable cross-link can occur within a single protein or between two separate protein molecules.

| Stage | Description | Initiating Factors/Mediators | Key Outcome |

|---|---|---|---|

| Radical Generation | Removal of a hydrogen atom from the phenolic hydroxyl group of a tyrosine residue. | Reactive Oxygen Species (e.g., •OH, ONOO-), UV radiation, γ-irradiation, Peroxidases (e.g., myeloperoxidase). nih.govnih.govresearchgate.net | Formation of a tyrosyl radical. |

| Radical Isomerization | Delocalization of the unpaired electron from the oxygen to the carbon atoms of the phenol ring. | Inherent resonance stability of the phenoxy radical. researchgate.netresearchgate.net | Creation of carbon-centered radical isomers. |

| Diradical Coupling | Two tyrosyl radicals react to form a covalent bond. The ortho-ortho C-C bond is thermodynamically preferred. mdpi.com | Proximity and orientation of two tyrosyl radicals. nih.govresearchgate.net | Formation of a biphenyl (B1667301) bond between two tyrosine residues. |

| Enolization | Rearrangement of the coupled intermediate to restore the aromaticity of the phenol rings. | Spontaneous chemical rearrangement. nih.gov | Stable, non-reducible dityrosine cross-link. |

Intramolecular vs. Intermolecular Dityrosine (Hydrochloride) Cross-Linking

Dityrosine cross-links are categorized based on their location relative to the protein chains involved. They can form either within a single polypeptide chain (intramolecular) or between two separate protein molecules (intermolecular). mdpi.com This distinction is critical as the type of cross-linking can have different structural and functional consequences for the affected proteins. nih.gov

Intramolecular cross-linking occurs when two tyrosine residues within the same protein molecule are oxidized and subsequently form a covalent bond. This type of linkage can impose significant conformational constraints on the protein, potentially leading to a loss of flexibility, altered stability, and compromised biological activity. nih.gov Research on calmodulin, a calcium-binding messenger protein, has shown that the intramolecularly cross-linked monomer is structurally more constrained and weaker in its biological functions compared to both the native protein and the intermolecularly linked dimer. nih.gov

Intermolecular cross-linking involves the formation of a dityrosine bridge between two distinct protein molecules. researchgate.net This process leads to the formation of protein dimers, oligomers, and larger aggregates. nih.govacs.org Intermolecular cross-linking is a key factor in the aggregation of proteins associated with various pathological conditions. nih.gov While it also alters protein function, it does so by creating larger complexes rather than by directly distorting the fold of a single monomer. In studies of calmodulin, intermolecular dimers were found to be less efficient in their signaling functions than the native monomer, but less compromised than the intramolecularly cross-linked version. nih.gov

Distinguishing between these two forms of cross-linking experimentally often requires sophisticated techniques. One such method involves the use of isotopic labeling. In a study on α-synuclein, researchers used a mixture of unlabeled ('light') and ¹⁵N-labeled ('heavy') protein. acs.orgresearchgate.net The formation of 'heavy-light' heterodimers, detected by mass spectrometry, provided direct evidence of intermolecular cross-linking, which was found to be the predominant mechanism for α-synuclein oligomerization under the studied oxidative conditions. acs.orgresearchgate.net

| Feature | Intramolecular Cross-Linking | Intermolecular Cross-Linking |

|---|---|---|

| Definition | A covalent bond between two tyrosine residues within the same protein molecule. mdpi.com | A covalent bond between two tyrosine residues on different protein molecules. mdpi.com |

| Resulting Structure | A single, conformationally restricted protein monomer. nih.gov | Protein dimers, oligomers, and larger aggregates. nih.gov |

| Primary Consequence | Increased structural rigidity and potential for more severe functional impairment of the single protein. nih.gov | Formation of larger protein complexes, leading to aggregation and potential insolubility. researchgate.net |

| Example (Calmodulin) | Leads to a more structurally constrained monomer with significantly weakened Ca2+ binding and kinase activation. nih.gov | Forms a dimer that is less efficient than the native monomer but more functional than the intramolecularly cross-linked form. nih.gov |

| Example (α-Synuclein) | Considered negligible in in-vitro peroxidation experiments. acs.orgresearchgate.net | Demonstrated as the primary mechanism for oligomer formation using isotopic labeling experiments. acs.orgresearchgate.net |

Advanced Analytical Methodologies for Dityrosine Hydrochloride Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and analysis of dityrosine (B1219331) from complex biological matrices. These techniques separate dityrosine from other amino acids and interfering substances, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for dityrosine analysis, offering high resolution and sensitivity. nih.govasm.org Various HPLC modes are employed, often coupled with fluorescence or mass spectrometry detectors, to identify and quantify dityrosine in diverse samples, including protein hydrolysates and bodily fluids. acs.orgresearchgate.netjneurosci.org The intrinsic fluorescence of dityrosine, with excitation maxima around 285 nm at acidic pH and 320-325 nm at alkaline pH, and an emission maximum between 400-420 nm, provides a specific detection method. taylorandfrancis.comasm.orgibb.waw.pl

Reverse-phase HPLC (RP-HPLC) is a widely utilized technique for dityrosine analysis. nih.govresearchgate.net This method separates molecules based on their hydrophobicity.

Isocratic and Gradient Elution: Both isocratic and gradient elution methods have been developed for dityrosine separation. An isocratic system using a mobile phase of 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid on an ODS II Spherisorb column allows for the analysis of picomole quantities of dityrosine. nih.gov Gradient systems, which vary the mobile phase composition over time, are also common. asm.org For instance, a gradient of acetonitrile-isopropanol in 0.1% trifluoroacetic acid has been used with a Waters µBondapack C18 column. asm.org

Derivatization: For enhanced sensitivity, especially when fluorescence detection is not available, dityrosine can be derivatized. researchgate.net Derivatization with dabsyl chloride allows for the analysis of dityrosine alongside other amino acids. nih.govnih.gov A rapid gradient program using a Phenomenex Ultracarb 20 column can effectively separate dabsylated dityrosine. nih.gov

High pH RP-HPLC: In some applications, RP-HPLC is performed at a high pH (e.g., pH 10) to fractionate dityrosine cross-linked peptides, which are then analyzed by mass spectrometry. acs.org

Table 1: Examples of Reverse-Phase HPLC Methods for Dityrosine Analysis

| Column Type | Mobile Phase | Detection Method | Application | Reference |

| ODS II Spherisorb | 92% H₂O, 8% acetonitrile, 0.1% trifluoroacetic acid (isocratic) | Fluorometric and spectrophotometric | Analysis of picomole quantities of dityrosine | nih.gov |

| Waters µBondapack C18 | Acetonitrile-isopropanol (1:1, v/v) in 0.1% trifluoroacetic acid (gradient) | Fluorescence (Ex: 285 nm, Em: 410 nm) and A214 | Isolation and purification of dityrosine from biological samples | asm.org |

| Phenomenex Ultracarb 20 | Not specified (rapid gradient) | Not specified | Separation of dabsylated dityrosine and other amino acids | nih.gov |

| C18 column (high pH) | Not specified (high pH, e.g., pH 10) | Fluorescence (Ex: 325 nm, Em: 410 nm) followed by ESI-MS/MS | Fractionation of dityrosine cross-linked peptides | acs.org |

Size-exclusion chromatography (SEC), also known as size-exclusion HPLC, separates molecules based on their size. This technique is particularly valuable for analyzing protein-bound dityrosine and detecting high-molecular-weight aggregates formed due to dityrosine cross-linking. acs.orgunisi.itcore.ac.uk SEC can be coupled with fluorescence detection to specifically measure protein-bound dityrosine levels in plasma and other biological samples. unimi.itnih.gov For example, studies on end-stage renal disease patients have utilized size-exclusion HPLC with a fluorescence detector to measure plasma protein-bound dityrosine. nih.gov In other research, SEC has been employed to detect dityrosine-induced oligomers of proteins like Aβ(1–42). acs.org

The chromatographic behavior of dityrosine can be influenced by pH. A notable example is the use of a BioGel P-2 column, where dityrosine exhibits reversible adsorption to the matrix at a pH below 3. nih.gov This pH-dependent interaction is useful for the isolation of dityrosine from tyrosine and other contaminants. nih.gov The fluorescence of dityrosine is also pH-sensitive, a property that can be exploited for its specific detection. asm.orgibb.waw.pl

Affinity chromatography is a powerful technique for the specific isolation and determination of dityrosine. nih.govresearchgate.net This method relies on the specific interaction between dityrosine and a ligand immobilized on a chromatographic matrix. Phenylboronate-based affinity chromatography is particularly effective. nih.govwikipedia.org Dityrosine's 2,2′-biphenol structure allows it to form a complex with borate, enabling its separation from other amino acids on an immobilized phenyl boronate column, such as Matrex Gel PBA-60. nih.govwikipedia.org This technique can be used as an alternative method for the isolation and determination of dityrosine. nih.gov

High-Performance Liquid Chromatography (HPLC) for Dityrosine (Hydrochloride) Isolation and Analysis

Size-Exclusion HPLC for Protein-Bound Dityrosine (Hydrochloride)

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) has become an indispensable tool for the characterization and quantification of dityrosine, offering high specificity and sensitivity. acs.org It is often coupled with liquid chromatography (LC-MS/MS) for comprehensive analysis.

Quantification: LC-MS/MS methods, often employing multiple-reaction monitoring (MRM), are used for the sensitive quantification of dityrosine in biological samples like urine and plasma. nih.govresearchgate.net Isotope dilution assays, using stable isotope-labeled internal standards such as 3,3'-¹³C₂-dityrosine, provide accurate and precise quantification. nih.govacs.org These methods can achieve low limits of detection and quantification, making them suitable for analyzing trace amounts of dityrosine. nih.govacs.org For instance, a validated LC-MS/MS method for dityrosine in grain proteins reported a limit of detection of 42.1 ng/g and a limit of quantification of 140 ng/g. researchgate.net

Structural Characterization: Tandem mass spectrometry (MS/MS) is crucial for identifying dityrosine cross-linked peptides. acs.org By fragmenting the precursor ions of these cross-linked peptides, detailed structural information can be obtained, confirming the presence and location of the dityrosine linkage within proteins. acs.orgrsc.org This has been applied to study dityrosine cross-linking in proteins such as Aβ and α-synuclein. acs.org

Sample Preparation: Prior to LC-MS/MS analysis, samples often undergo preparation steps such as solid-phase extraction (SPE) to remove interfering substances. nih.govnih.govacs.org For protein-bound dityrosine, acid hydrolysis is typically required to release the dityrosine from the protein backbone. nih.govacs.org

Table 2: Mass Spectrometry-Based Methods for Dityrosine Analysis

| Technique | Sample Type | Key Features | Application | Reference |

| LC-MS/MS (MRM) | Human Urine | Solid-phase extraction pre-purification, isotopic dilution | Quantification of urinary dityrosine and other modified tyrosines | nih.gov |

| HPLC-MS/MS (Isotope Dilution) | Wheat Flour and Dough | Hydrolysis with HCl/propionic acid, C18 SPE cleanup, ³³C₂-dityrosine internal standard | Quantitation of protein-bound dityrosine | nih.govacs.org |

| LC-MS/MS | Grain Protein | Hydrolysis, Sep Pak C18 cleanup, ³³C₆-dityrosine internal standard | Identification and quantification of dityrosine in zein (B1164903) protein | researchgate.net |

| ESI-MS/MS with HCD | Proteolytically Digested Peptides | High pH RP-HPLC fractionation prior to MS | Identification of dityrosine cross-linked peptides in Aβ and α-synuclein | acs.org |

Tandem Mass Spectrometry (MS/MS) for Dityrosine (Hydrochloride) Identification and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and identification of dityrosine. nih.gov This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern provides detailed structural information, enabling confident identification of the analyte. acs.orgnih.gov The development of advanced mass spectrometric tools will likely enhance the ability to measure biomarkers like dityrosine with greater feasibility and sensitivity. nih.govacs.org

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of biomolecules like dityrosine, as it minimizes fragmentation during the ionization process. springernature.com When coupled with tandem mass spectrometry (ESI-MS/MS), it becomes a highly effective method for identifying and characterizing dityrosine and its cross-linked peptides. acs.org

In a typical ESI-MS/MS workflow for dityrosine analysis, the sample is first introduced into the mass spectrometer through an ESI source, where the analyte molecules are ionized. springernature.com The resulting precursor ions corresponding to dityrosine or dityrosine-containing peptides are then selectively isolated and subjected to fragmentation. acs.org The fragmentation of dityrosine cross-linked peptides has been studied in detail using various techniques, including collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), electron transfer dissociation (ETD), and electron capture dissociation (ECD). acs.orgacs.org These methods provide complementary fragmentation patterns that aid in the comprehensive structural characterization of dityrosine cross-links. acs.org For instance, a study on a synthetic dityrosine cross-linked dimer of Aβ(1-16) utilized ESI-MS/MS to detail its fragmentation pattern. nih.gov

The combination of liquid chromatography with ESI-MS/MS (LC/ESI-MS/MS) is frequently employed for the quantitative analysis of dityrosine in biological samples such as urine and protein hydrolysates. acs.orgresearchgate.net This approach offers high sensitivity and specificity, allowing for the detection of dityrosine even at low concentrations. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of dityrosine. nih.govcapes.gov.br This method typically requires derivatization of the dityrosine to increase its volatility before it can be analyzed by the gas chromatograph. researchgate.net Following separation by GC, the analyte enters the mass spectrometer for detection and quantification. nih.gov

GC-MS has been successfully used for the quantitative detection of free dityrosine in biological samples like urine and eye lens protein hydrolysates, often in combination with isotope dilution techniques for enhanced accuracy. acs.orgresearchgate.net While effective, GC-MS can be more complex due to the derivatization step. However, it remains a valuable tool, particularly for specific applications where its separation capabilities are advantageous. nih.gov The choice between GC-MS and LC-MS often depends on the specific requirements of the analysis, including the complexity of the sample matrix and the desired sensitivity. nih.govcapes.gov.br

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is a high-resolution mass spectrometry technique that offers exceptionally high mass accuracy and resolving power. mdpi.comnih.gov These capabilities make it particularly well-suited for the analysis of complex biological samples and for the unambiguous identification of molecules like dityrosine. mdpi.comresearchgate.net

In FT-ICR-MS, ions are trapped in a magnetic field where they orbit at a frequency characteristic of their mass-to-charge ratio. mdpi.com By measuring these frequencies with high precision, the instrument can determine the mass of the ions with sub-ppm accuracy. researchgate.net This high mass accuracy is invaluable for confirming the elemental composition of dityrosine and distinguishing it from other isobaric compounds. nationalmaglab.org

FT-ICR-MS has been used to identify dityrosine and other cross-linked species in proteins. uva.nl For example, it was employed to identify dityrosine cross-links in spore coat proteins of Bacillus subtilis. uva.nl The high resolution of FT-ICR-MS can also be beneficial in resolving complex spectra from protein digests, aiding in the identification of specific cross-linked peptides. researchgate.net While not as commonly used for routine quantification as triple quadrupole instruments, the detailed structural information provided by FT-ICR-MS is crucial for research applications focused on understanding the mechanisms of protein cross-linking. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry is a highly accurate method for the quantification of dityrosine in various samples. acs.org This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of dityrosine (e.g., ¹³C-labeled dityrosine). acs.orgportlandpress.com The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. nih.gov

By measuring the ratio of the signal from the native dityrosine to the signal from the isotopically labeled standard, the concentration of dityrosine in the original sample can be precisely calculated. nih.govacs.org This method corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible results. portlandpress.com

Isotope dilution LC-MS/MS has been successfully applied to quantify dityrosine in a range of matrices, including wheat flour, dough, and human urine. nih.govacs.org For instance, a method was developed for the quantitation of dityrosine in wheat flour and dough using 3,3'-¹³C₂-dityrosine as the internal standard, achieving a limit of detection of 80 ng/g. acs.org Similarly, dityrosine in human urine has been quantified using ¹³C₁₈-labeled dityrosine as an internal standard. nih.gov

| Sample Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Wheat Flour/Dough | 3,3'-¹³C₂-dityrosine | 80 ng/g | 270 ng/g | acs.org |

| Zein Protein | 3,3-¹³C₆-dityrosine | 42.1 ng/g | 140 ng/g | researchgate.net |

| Human Urine | [¹³C₁₈]DiY | 1 nM | Not specified | nih.gov |

| Cat Urine | Not specified | Not specified | 140.9 nM | researchgate.net |

Fragmentation Pattern Analysis of Dityrosine (Hydrochloride)-Cross-Linked Peptides

The analysis of fragmentation patterns of dityrosine-cross-linked peptides by tandem mass spectrometry provides crucial information for their identification and structural characterization. acs.org When a peptide containing a dityrosine cross-link is fragmented in the mass spectrometer, it produces a unique set of product ions that can be used to determine the sequence of the peptide and the location of the cross-link. acs.orgnih.gov

Studies have established general rules for the fragmentation of dityrosine cross-linked peptides. acs.org Typically, fragmentation occurs on either side of the dityrosine cross-linking site, similar to linear peptides. acs.org This results in the formation of product ions where one peptide chain is fragmented while the other remains intact. acs.org Different fragmentation methods, such as CID, HCD, ETD, and ECD, can be used to generate complementary fragmentation data. acs.orgx-mol.com For example, CID and HCD primarily cleave the peptide backbone, while ETD and ECD can provide additional information by preserving labile post-translational modifications. acs.org

A more recent development is the use of ultraviolet photodissociation (UVPD) for the fragmentation of dityrosine cross-linked peptides. nih.gov UVPD can induce cleavage of the Cα-Cβ bond of the dityrosine residue, generating diagnostic product ions that contain information about the individual peptides involved in the cross-link. nih.gov This technique helps to address the complexity of identifying cross-linked peptides in complex mixtures and can provide specific "reporter ions" for dityrosine at m/z 240.1019 and m/z 223.0752. nih.gov

Spectroscopic Methods for Dityrosine (Hydrochloride) Analysis

In addition to mass spectrometry, spectroscopic methods, particularly fluorescence spectroscopy, are widely used for the detection and analysis of dityrosine. nih.gov Dityrosine exhibits a characteristic fluorescence with an emission maximum around 400-420 nm when excited at approximately 315-325 nm. acs.org This intrinsic fluorescence provides a sensitive and selective means of detection.

Fluorescence detection is often coupled with separation techniques like high-performance liquid chromatography (HPLC) for the analysis of dityrosine in complex samples. nih.gov This combination allows for the separation of dityrosine from other fluorescent compounds, improving the accuracy of quantification. nih.gov The pH-dependent chromatographic behavior of dityrosine can also be exploited for its isolation and analysis. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy stands out as a primary method for dityrosine analysis due to the inherent fluorescent properties of the compound. Dityrosine's fluorescence is a result of the biphenyl (B1667301) linkage between two tyrosine residues, which creates a conjugated system that absorbs and emits light at specific wavelengths. This technique is widely used to monitor dityrosine formation in proteins and other biological matrices. nih.gov

Dityrosine exhibits characteristic excitation and emission maxima that are crucial for its specific detection. Generally, dityrosine is excited by ultraviolet light, leading to a "blue" fluorescence emission. nih.gov The precise wavelengths for maximal excitation and emission can vary slightly depending on the experimental conditions and the surrounding molecular environment.

Commonly reported values for dityrosine fluorescence are an excitation maximum around 315-325 nm and an emission maximum in the range of 400-420 nm. nih.govplos.org For instance, studies have reported monitoring dityrosine formation by measuring fluorescence with an excitation at 325 nm and emission between 400-410 nm. nih.gov In another example, dityrosine formation in hemoglobin was assessed using an excitation of 315 nm and an emission of 400 nm. plos.org The analysis of insulin-bound dityrosine utilized an excitation at 320 nm with the maximal emission measured at 405 nm. researchgate.net Furthermore, protein-caged dityrosine has shown a strong blue-emitted fluorescence with an emission peak at 410 nm when excited at 340 nm. acs.orgnih.gov

It is important to note that the pH of the solution significantly influences the excitation maximum, a key characteristic used for its identification. nih.gov

Table 1: Excitation and Emission Maxima of Dityrosine An interactive data table based on the data in the text.

| Sample Type | Excitation Maximum (nm) | Emission Maximum (nm) |

| General | 315-325 | 400-420 |

| Hemoglobin | 315 | 400 |

| Insulin-bound | 320 | 405 |

| Protein-caged | 340 | 410 |

| Candida cell wall hydrolysate (pH ~10) | 320-325 | ~410 |

| Candida cell wall hydrolysate (pH ~2) | 285-290 | ~410 |

A distinctive feature of dityrosine is the pH sensitivity of its fluorescence intensity. nih.govresearchgate.net This characteristic is a valuable tool for its specific identification in biological samples. The fluorescence intensity of dityrosine exhibits a clear dependence on the pH of the medium.

Specifically, the fluorescence intensity of dityrosine is at its maximum at an alkaline pH of approximately 10 and reaches a minimum at an acidic pH of around 2. nih.gov This pH-dependent behavior is accompanied by a characteristic shift in the fluorescence excitation maximum. At a pH of about 10, the excitation maximum is observed between 320 and 325 nm, while at a pH of approximately 2, it shifts to 285 to 290 nm. nih.gov This pronounced pH sensitivity serves as a key criterion for confirming the presence of dityrosine. nih.gov

Excitation and Emission Maxima Characteristics

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is another valuable technique for the analysis of dityrosine. The formation of the biphenyl cross-link in dityrosine results in a change in the electronic structure compared to the parent tyrosine molecule, leading to a distinct UV absorption profile.

The UV-Vis spectrum of dityrosine is characterized by an absorption maximum (λmax) at approximately 288 nm. caymanchem.comcaymanchem.com The formation of dityrosine from tyrosine can be monitored by observing a red shift in the UV absorbance. For example, upon photo-irradiation to form dityrosine cross-links, a major peak corresponding to tyrosine at 276 nm gradually shifts to 286 nm, which is indicative of dityrosine formation. rsc.org This shift is attributed to the increased delocalization of electrons in the aromatic rings of the dityrosine structure. rsc.org In some protein systems, the formation of dityrosine is associated with an absorption band at 320 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural verification of dityrosine. While other techniques can indicate the presence of dityrosine, NMR provides detailed information about the connectivity of atoms within the molecule, confirming the specific biphenyl linkage.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose. The 1D proton NMR spectrum of dityrosine shows characteristic signals in the aromatic region. usda.govresearchgate.net However, distinguishing dityrosine from its isomer, isodityrosine, can be challenging with 1D NMR alone as they have identical masses and very similar proton NMR profiles. usda.gov

Unequivocal structural determination is achieved through 2D NMR analyses. usda.gov Techniques such as Total Correlation Spectroscopy (TOCSY) can be used to examine the through-bond correlations between protons. researchgate.net Importantly, 2D NMR experiments can confirm the biphenyl cross-link of dityrosine by showing specific cross-peaks that are absent in the ether-linked isodityrosine. usda.gov For example, a strong cross-peak between certain protons and carbons in the 2D NMR spectrum provides definitive evidence for the dityrosine structure. usda.gov

Immunochemical Detection Strategies

Immunochemical methods offer highly specific and sensitive approaches for the detection of dityrosine in various biological samples. These techniques utilize antibodies that are specifically designed to recognize and bind to the dityrosine moiety.

Antibody-Based Staining and Imaging Techniques

Antibody-based staining and imaging are powerful tools for visualizing the localization of dityrosine within tissues and cells. These methods provide spatial information about protein oxidation and are widely used in research to investigate the role of dityrosine in various pathological conditions. jaica.comresearchgate.net

Monoclonal antibodies specific for dityrosine have been developed and are commercially available. jaica.comabcam.com These antibodies can be used in a variety of immunochemical techniques, including:

Immunohistochemistry (IHC): This technique allows for the detection of dityrosine in tissue sections, revealing its distribution within specific cells and extracellular matrix components. jaica.comresearchgate.net For example, immunopositive staining for dityrosine has been confirmed in atherosclerotic lesions. researchgate.net

Immunocytochemistry (ICC): Similar to IHC, ICC is used to detect dityrosine within cultured cells, providing insights into cellular processes involving oxidative stress.

Western Blotting: This method is used to identify and quantify dityrosine-containing proteins that have been separated by gel electrophoresis. jaica.comnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that can be used for the quantification of dityrosine in biological fluids and tissue homogenates. jaica.com

The specificity of these antibodies is crucial. Some antibodies are designed to react with both free dityrosine and dityrosine-containing proteins or peptides, while others may show preferential binding to peptidyl dityrosine. jaica.comresearchgate.net The reactivity of these antibodies is often validated by comparing their binding to oxidized proteins with the fluorescence signal characteristic of dityrosine. researchgate.net

Complementary Analytical Approaches

Gel Electrophoresis (e.g., SDS-PAGE) for Protein Cross-Linking Assessment

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique to assess protein cross-linking, including that mediated by dityrosine. This method separates proteins primarily based on their molecular mass. In the context of dityrosine research, SDS-PAGE is invaluable for visualizing the formation of higher-molecular-weight (HMW) protein aggregates that result from covalent cross-linking. unisi.it

When proteins undergo dityrosine formation, intermolecular cross-links can form, leading to dimers, trimers, and larger oligomers. When these samples are treated with the strong anionic detergent SDS, heated, and subjected to electrophoresis under reducing conditions (to break disulfide bonds), the migration of proteins through the polyacrylamide gel is inversely proportional to the logarithm of their molecular weight. Non-cross-linked monomeric proteins will migrate as a single band corresponding to their original size. In contrast, covalently cross-linked species, which are resistant to denaturation by SDS and heat, will migrate more slowly, appearing as distinct bands at higher molecular weights on the gel. unisi.itnih.gov

This method has been used to study the aggregation of various proteins. For example, the role of fibrinogen in the formation of Advanced Oxidation Protein Products (AOPPs) was investigated using SDS-PAGE. unisi.itnih.gov Studies showed that when fibrinogen was exposed to an oxidizing agent like hypochlorous acid (HOCl), there was a progressive increase in HMW aggregates (>200 kDa) visible on the gel, which correlated with increased dityrosine fluorescence. unisi.it In contrast, human serum albumin (HSA) did not form these HMW aggregates under the same conditions, indicating that fibrinogen is a key protein for intermolecular dityrosine formation in human plasma. unisi.itnih.gov

Further research has explored the effect of protein structure on the tendency for dityrosine cross-linking. Using SDS-PAGE, it was demonstrated that proteins in an unstructured or "molten globule" state are more readily cross-linked via dityrosine formation compared to their structured counterparts. nih.gov SDS-PAGE has also been used to isolate dityrosine-cross-linked dimers of α-synuclein for subsequent analysis by mass spectrometry, helping to identify the specific tyrosine residues involved in the linkage. acs.org The technique is also frequently used to monitor the time-dependent dimerization and aggregation of proteins like lysozyme (B549824) upon exposure to UV irradiation, which induces dityrosine cross-links. scielo.br

Table 2: Use of SDS-PAGE in Analyzing Dityrosine-Mediated Protein Aggregation

| Protein Studied | Inducing Agent | Key Observation with SDS-PAGE | Reference |

|---|---|---|---|

| Fibrinogen | Hypochlorous Acid (HOCl) | Formation of high-molecular-weight (HMW) aggregates (>200 kDa) under reducing conditions. | unisi.itnih.gov |

| α-Synuclein | Oxidative Stress | Isolation of a covalently cross-linked dimer for mass spectrometry analysis. | acs.org |

| Various Proteins | Hematin-H₂O₂ | Unstructured proteins showed a higher propensity for cross-linking and aggregation. | nih.gov |

| Lysozyme | UV Irradiation | Showed time-dependent dimerization and aggregation. | scielo.br |

Biological Roles and Molecular Mechanisms of Dityrosine Hydrochloride Cross Linking

Structural Stabilization of Proteins and Biopolymers

The formation of dityrosine (B1219331) cross-links is a key mechanism for stabilizing structural proteins in numerous tissues. acs.org This covalent bond enhances the structural integrity and durability of proteins such as elastin (B1584352), collagen, and keratin. nih.gov The process can be catalyzed by enzymes like peroxidases or induced by non-enzymatic factors such as UV radiation and reactive oxygen species. acs.orgnih.gov

Dityrosine cross-links are fundamental to the mechanical properties of many biological materials. frontiersin.org By covalently linking protein chains, dityrosine creates a stable, three-dimensional network that increases the material's strength and reduces its solubility. nih.govfrontiersin.org This is evident in both natural tissues and engineered biomaterials. For instance, in hydrogels made from bovine serum albumin (BSA) and casein, dityrosine cross-linking induced by photopolymerization significantly enhances their mechanical properties. frontiersin.orgnih.gov Research has shown that increasing the accessibility of tyrosine residues before cross-linking can lead to a dramatic increase in the storage modulus of these hydrogels. frontiersin.orgresearchgate.net Similarly, creating hybrid BSA gels with both chemical dityrosine cross-links and physical cross-links from heat denaturation results in materials with exceptionally high compressive and tensile strength. frontiersin.org

Table 1: Research Findings on Dityrosine's Contribution to Mechanical Properties

| Protein/Biopolymer | Experimental Approach | Observed Effect of Dityrosine Cross-Linking | Reference(s) |

|---|---|---|---|

| Bovine Serum Albumin (BSA) & Casein | Visible light-induced photopolymerization | Increased storage modulus (up to 650%) and elasticity. frontiersin.orgnih.gov | frontiersin.orgnih.govresearchgate.net |

| BSA | Hybrid dual-crosslinking (photoreaction and heating) | High compressive strength (37.81 ± 2.61 MPa) and tensile strength (0.62 ± 0.078 MPa). frontiersin.org | frontiersin.org |

| Gelatin, Collagen, Fibrin | Photo-crosslinking | Increased storage modulus (1.5-fold for gelatin, 9-fold for collagen, 4-fold for fibrin). nih.gov | nih.gov |

The integrity of the extracellular matrix (ECM), the complex network supporting cells and tissues, often relies on dityrosine cross-linking. nih.govbiorxiv.org This modification helps to form hardened, protective structures in a variety of organisms. nih.govasm.org For example, the fertilization envelope of the sea urchin is hardened by ovoperoxidase-catalyzed dityrosine cross-links, creating a protective shell for the developing embryo. nih.gov In the fruit fly Drosophila melanogaster, a dityrosine network in the apical extracellular matrix of the airways is crucial for maintaining tissue integrity and impermeability, which is essential for the tubes to fill with gas. rupress.org Studies on lung tissue have also demonstrated that dityrosine photo-crosslinking can be applied in situ to increase matrix mechanics, highlighting its role in maintaining the native architecture of the ECM. nih.gov

A key feature conferred by dityrosine cross-linking is the increased resistance of proteins to enzymatic degradation, or proteolysis. nih.govacs.org This stability is crucial for the longevity of structural proteins. acs.org The dityrosine bond itself is highly resistant to acid hydrolysis and proteases. frontiersin.org Consequently, proteins that are extensively cross-linked via dityrosine are less susceptible to breakdown by cellular machinery. nih.govfrontiersin.org For example, experiments with red blood cells have shown that dityrosine is produced in hemoglobin when the cells are under oxidative stress. nih.gov This modified dityrosine is only released from the hemoglobin molecule following proteolysis, indicating that the cross-link itself is not easily broken and serves as a marker for proteins targeted for degradation. nih.gov This resistance to proteolysis is also a characteristic of pathological protein aggregates, such as the amyloid-beta fibrils found in Alzheimer's disease, which are known to be highly stable and protease-resistant. frontiersin.org

Role in Extracellular Matrix Integrity

Dityrosine (Hydrochloride) as an Endogenous Post-Translational Modification

Dityrosine is not only a result of external oxidative insults but is also formed as a normal, endogenous post-translational modification (PTM). nih.govacs.org This process involves the covalent linking of two tyrosine residues on a protein, which can be catalyzed by endogenous enzymes. acs.orgnih.gov The formation of dityrosine is a natural feature of aerobic metabolism and can alter a protein's structure and function. acs.org It is considered a stable and irreversible PTM. du.edu Because its formation is often linked to oxidative conditions, dityrosine is widely used as a biomarker for oxidatively modified proteins. nih.govnih.gov Large-scale studies in organisms like Escherichia coli have identified hundreds of dityrosine cross-links that form in response to endogenous oxidative stress, suggesting a potential role in regulating metabolic pathways. nih.gov

Functional Implications of Dityrosine (Hydrochloride) Formation in Specific Biological Processes

The formation of dityrosine cross-links has profound functional consequences in several key developmental processes across different species, providing essential structural reinforcement for specialized biological materials. acs.org

Oocyst Wall Hardening: In coccidian parasites such as Eimeria and Toxoplasma gondii, the formation of a resilient oocyst wall is critical for the parasite's survival and transmission. nih.govasm.orgnih.gov This protective wall is hardened through a process involving the dityrosine cross-linking of tyrosine-rich proteins. pnas.orgresearchgate.net Precursor glycoproteins, rich in tyrosine, are processed and then incorporated into the developing oocyst wall, where they are oxidatively cross-linked by peroxidases. nih.govresearchgate.net This creates a tough, durable barrier that protects the parasite from harsh environmental and chemical conditions. asm.orgpnas.org The presence of dityrosine is confirmed by the characteristic blue autofluorescence of the oocyst wall under UV light. nih.gov

Resilin Stabilization: Resilin is a rubber-like protein found in arthropods that exhibits remarkable elasticity and resilience. nih.govwikipedia.org The first discovery of dityrosine as a natural protein cross-linker was in resilin. nih.gov The cross-links, which include dityrosine and trityrosine, connect the randomly coiled polypeptide chains, forming a stable, three-dimensional network. nih.govbeilstein-journals.org This molecular architecture is responsible for resilin's low stiffness, high resilience (up to 92%), and efficient energy storage, which are vital for processes like the jumping of fleas and the flight of insects. acs.orgwikipedia.org The dityrosine residues are also responsible for the characteristic blue fluorescence of resilin. wikipedia.org

Table 2: Dityrosine's Role in Specific Developmental Processes

| Biological Process | Organism(s) | Key Proteins Involved | Functional Outcome of Dityrosine Cross-Linking | Reference(s) |

|---|---|---|---|---|

| Oocyst Wall Hardening | Eimeria maxima, Toxoplasma gondii | Tyrosine-rich glycoproteins (e.g., gam56, gam82) | Formation of a hard, resilient oocyst wall that protects the parasite from environmental stress. nih.govasm.org | nih.govasm.orgpnas.orgresearchgate.net |

Stress Response and Adaptation Mechanisms

Dityrosine cross-linking is a significant covalent modification that occurs in response to a variety of cellular and environmental stressors, most notably oxidative stress. acs.orgfrontiersin.org This irreversible bond forms between two tyrosine residues and can occur both within the same protein (intramolecular) or between different protein molecules (intermolecular). researchgate.netresearchgate.net The formation of dityrosine is often considered a hallmark of oxidative protein damage, serving as a biomarker for the extent of stress experienced by an organism. acs.orgmdpi.comnih.gov However, its role is complex, extending beyond simple damage to encompass potential adaptive and pathological responses.

Under conditions of stress, such as exposure to reactive oxygen species (ROS), UV or gamma radiation, and certain metal ions, tyrosyl radicals are generated. acs.orgresearchgate.netnih.gov These highly reactive intermediates can then couple to form a stable dityrosine bond. researchgate.netnih.gov This process can be catalyzed by enzymes like peroxidases in the presence of hydrogen peroxide (H₂O₂) or occur non-enzymatically. mdpi.comtaylorandfrancis.combiorxiv.org The formation of these cross-links can significantly alter protein structure and function, leading to the formation of protein aggregates, which is a common feature of cellular stress responses. nih.govrsc.org

Research has shown that dityrosine formation is not merely a random consequence of damage but can be a specific response to different types of stress. For instance, studies in Escherichia coli have revealed that endogenous and exogenous oxidative stress lead to distinct patterns of dityrosine cross-linking, suggesting a role in regulating metabolic pathways to cope with the stress. mdpi.com The modification of key enzymes involved in metabolism, such as those in the citrate (B86180) cycle, indicates that dityrosine cross-linking may be a mechanism to modulate cellular function and promote survival under adverse conditions. mdpi.com

The impact of dityrosine cross-linking is highly dependent on the specific protein modified and the cellular context. In some cases, it leads to a loss of protein function and the formation of toxic aggregates, as implicated in neurodegenerative diseases. frontiersin.orgrsc.orgnih.gov In other instances, it may contribute to the stabilization of protein structures, conferring resistance to degradation and physical trauma. acs.org For example, dityrosine cross-links are found in structural proteins where they provide necessary stability. rsc.org This dual nature highlights the complexity of dityrosine's role in the cellular stress response, acting as both a marker of damage and a potential component of adaptive mechanisms.

Research Findings on Dityrosine Formation Under Stress

Detailed studies across various models have elucidated the conditions that promote dityrosine cross-linking and the proteins that are susceptible. The following table summarizes key research findings.

| Organism/System | Stressor | Key Findings | Affected Proteins | Reference |

| Escherichia coli | Endogenous/Exogenous H₂O₂ | Identified 71 dityrosine cross-links and 410 loop-links, suggesting a role in regulating metabolic pathways in response to oxidative stress. | Proteins in taurine (B1682933) metabolism, citrate cycle, carbon metabolism. | mdpi.com |

| Human Proteins (in vitro) | Hemoglobin/H₂O₂ | Induced dityrosine cross-linking and oligomerization of Aβ and α-synuclein, proteins associated with neurodegenerative diseases. | Amyloid-beta (Aβ), α-synuclein. | acs.org |

| Human Serum Albumin (HSA) | Ionizing Radiation | Radiation-induced aggregation of HSA is primarily caused by intermolecular dityrosine cross-linking. | Human Serum Albumin. | nih.gov |

| α-Synuclein (in vitro) | Mild Oxidation | Formation of intramolecular dityrosine cross-links leads to a more compact monomer structure, which inhibits the formation of amyloid fibrils. | α-synuclein. | acs.org |

| Various Proteins (in vitro) | Hematin-H₂O₂ | Unstructured proteins are more readily cross-linked via dityrosine, indicating protein conformation affects susceptibility. | Lysozyme (B549824), Bovine Serum Albumin. | nih.gov |

| PC12 Cells | Oxidative Stress (H₂O₂) | Dityrosine bond formation mediates the oligomerization of the zinc transporter ZnT3, regulating its localization and transport capacity. | Zinc Transporter 3 (ZnT3). | plos.org |

Dityrosine as a Biomarker in Stress-Related Pathologies

The accumulation of dityrosine-modified proteins is a prominent feature in a number of pathologies associated with chronic stress and aging. Its stability makes it a useful long-term marker of accumulated oxidative damage. frontiersin.orgnih.gov

| Disease/Condition | Key Findings | Reference |

| Alzheimer's Disease (AD) | Dityrosine cross-links are found in both amyloid-beta plaques and tau tangles, suggesting a role in the formation and stabilization of these pathological aggregates. | frontiersin.orgnih.gov |

| Parkinson's Disease (PD) | Dityrosine cross-linking of α-synuclein is associated with the formation of Lewy bodies. | rsc.org |

| Atherosclerosis | Elevated levels of dityrosine have been reported in atherosclerotic plaques. | rsc.org |

| Hyperlipidemia | Plasma dityrosine levels are significantly higher in patients with hyperlipidemia and correlate with markers of atherosclerosis. | karger.com |

| Cataracts | Dityrosine-modified proteins are found in cataracts, contributing to the aggregation of crystallin proteins in the lens. | rsc.orgplos.org |

Pathophysiological Implications of Dityrosine Hydrochloride Accumulation and Modification

Dityrosine (B1219331) (Hydrochloride) as a Biomarker of Oxidative Stress and Cellular Damage

Dityrosine is increasingly recognized as a reliable biomarker for oxidative stress and cellular damage. nih.govfrontiersin.orgnih.govwikipedia.org Its formation is a direct consequence of protein oxidation, a process implicated in numerous pathological conditions. nih.govmdpi.com The chemical stability of dityrosine, its resistance to acid hydrolysis and proteases, and the fact that it is not incorporated into the de novo synthesis of proteins make it an excellent indicator of accumulated oxidative damage to endogenous proteins. frontiersin.org

Elevated levels of dityrosine have been identified in a variety of diseases, including Alzheimer's disease, Parkinson's disease, cystic fibrosis, atherosclerosis, and cataracts. nih.gov This suggests that the presence of dityrosine can serve as an index of organismal oxidative stress. nih.gov For instance, dityrosine has been detected in red blood cells subjected to oxidative challenge and is formed by myeloperoxidase–hydrogen peroxide reactions in human neutrophils and macrophages. frontiersin.org The presence of dityrosine in urine has also been explored as a potential non-invasive biomarker of systemic oxidative stress. researchgate.net

Table 1: Dityrosine as a Biomarker in Various Conditions

| Disease/Condition | Tissue/Fluid with Elevated Dityrosine | Implication | Reference(s) |

|---|---|---|---|

| Alzheimer's Disease | Brain tissue, Cerebrospinal fluid | Biomarker of oxidative stress and disease pathogenesis | nih.govnih.gov |

| Parkinson's Disease | Lewy bodies in brain tissue | Indicator of oxidative stress and protein aggregation | nih.govresearchgate.net |

| Cataracts | Eye lens crystallins | Marker of oxidative damage and protein insolubility | nih.govnih.gov |

| Atherosclerosis | --- | Associated with disease pathology | nih.gov |

| Cystic Fibrosis | --- | Implicated in disease processes | nih.gov |

| General Aging | Various tissues | Index of accumulated oxidative damage over the lifespan | nih.govfrontiersin.org |

Role of Dityrosine (Hydrochloride) in Protein Aggregation and Misfolding

Dityrosine cross-linking plays a crucial role in the aggregation and misfolding of proteins, a central feature of many neurodegenerative diseases and other proteinopathies. nih.govnih.govmdpi.com The formation of these covalent bonds can stabilize protein aggregates, making them more resistant to degradation and promoting the accumulation of pathological structures. nih.govresearchgate.net

In neurodegenerative diseases like Parkinson's disease, the aggregation of alpha-synuclein (B15492655) (α-syn) into Lewy bodies is a key pathological hallmark. researchgate.netresearchgate.netmdpi.com Oxidative stress is a significant factor in this process, and dityrosine cross-linking of α-syn has been identified in Lewy bodies from the brains of Parkinson's disease patients. nih.govresearchgate.net The formation of dityrosine can be induced by nitrating agents and metal-catalyzed oxidation, leading to the stabilization of α-syn oligomers and filaments. researchgate.netnih.gov

The impact of dityrosine on α-syn fibril formation is complex and can have opposing effects. On one hand, dityrosine cross-linking within pre-formed α-syn fibrils increases their stability and resistance to denaturation. nih.gov This stabilization can enhance the seeding capacity of these fibrils, potentially promoting further aggregation. nih.gov In vitro studies have shown that exposure of α-syn to nitrating agents or conditions promoting oxidation leads to the formation of highly stable, covalently cross-linked oligomers and filaments. researchgate.netnih.gov Atomic force microscopy has revealed that dityrosine contributes to the stabilization of α-syn assemblies. researchgate.netnih.gov

Conversely, dityrosine modification of monomeric and dimeric α-syn can inhibit the elongation of fibrils. nih.gov Mild oxidation leading to intramolecular dityrosine cross-links can cause a compaction of the α-syn monomer, which sterically hinders ordered self-assembly and amyloid formation. nih.govresearchgate.net This suggests that the timing and location of dityrosine formation—whether in monomers or within existing fibrils—determines its ultimate effect on aggregation. researchgate.net

Dityrosine cross-linking significantly influences the oligomerization and assembly dynamics of α-syn. The formation of dityrosine-linked dimers, particularly through the coupling of Y39-Y39, is thought to be a key step in the formation of oligomers that can act as seeds for fibril formation. researchgate.netnih.gov Metal ions, such as copper, can enhance the formation of dityrosine in α-syn, leading to increased fibril formation over time. researchgate.net

However, some research indicates that dityrosine-modified soluble α-syn can inhibit the aggregation of unmodified α-syn. nih.gov Furthermore, metal-ion catalyzed oxidation can favor the formation of soluble, disordered aggregates over insoluble fibrils. nih.govacs.org These megadalton-sized dityrosine aggregates retain a high degree of structural disorder and internal flexibility. exlibrisgroup.comnih.gov While these aggregates are non-cytotoxic and can inhibit the formation of classic amyloid fibrils, they may still have debilitating effects on the normal functions of α-syn. exlibrisgroup.comnih.gov

Table 2: Effects of Dityrosine Cross-Linking on Alpha-Synuclein Aggregation

| Aspect of Aggregation | Effect of Dityrosine Cross-Linking | Key Findings | Reference(s) |

|---|---|---|---|

| Fibril Stability | Increased | Stabilizes pre-formed fibrils against denaturation. | nih.govresearchgate.net |

| Fibril Formation (from monomers) | Inhibition | Dityrosine-modified monomers and dimers can inhibit fibril elongation. Intramolecular cross-links lead to compaction, hindering assembly. | nih.govnih.govresearchgate.net |

| Oligomerization | Promotion & Stabilization | Forms stable, covalently linked oligomers that can act as seeds. Y39-Y39 dimers are implicated as key intermediates. | researchgate.netresearchgate.netnih.gov |

| Aggregate Structure | Can lead to disordered aggregates | Can form large, soluble, and dynamic aggregates instead of ordered fibrils. | nih.govexlibrisgroup.comnih.gov |

In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides into plaques is a central pathological feature. nih.govnih.gov Dityrosine cross-linking has been identified within these Aβ deposits and is considered to play a significant role in the pathogenesis of the disease. nih.govnih.gov The formation of dityrosine-cross-linked Aβ is promoted by oxidative stress, particularly in the presence of copper ions. nih.govacs.orgecu.edu.au

These cross-links, often involving the tyrosine residue at position 10 (Y10) of the Aβ peptide, contribute to the stability and insolubility of Aβ oligomers and fibrils. nih.gov This increased stability makes the aggregates more resistant to proteolytic degradation. acs.org Dityrosine-cross-linked Aβ has been found in the brains of Alzheimer's patients and can be internalized by cells, suggesting a role in disease progression. nih.gov The presence of dityrosine-cross-linked Aβ in the cerebrospinal fluid of Alzheimer's patients also points to its potential as a disease biomarker. nih.gov

The role of dityrosine cross-linking extends beyond neurodegenerative diseases to other proteinopathies, such as the formation of cataracts in the eye lens. nih.govnih.gov Cataracts are characterized by the aggregation and insolubilization of crystallin proteins, which are essential for the transparency of the lens. researchgate.netbiorxiv.org

Oxidative damage is a key factor in cataractogenesis, and dityrosine cross-linking has been found in the crystallins of cataractous lenses. nih.govnih.gov Specifically, γB-crystallin is particularly susceptible to dityrosine formation under oxidative conditions. nih.gov While the dityrosine cross-link does not significantly alter the secondary structure of γB-crystallin, it does cause subtle changes to the tertiary structure. nih.gov This alteration destabilizes the protein, making the dityrosine-linked dimer more prone to denaturation and precipitation than the monomeric form, a critical factor in the development of lens opacity. nih.govnih.gov

Effects on Fibril Formation and Stability

Amyloid-Beta (Aβ) Dityrosine (Hydrochloride) Cross-Linking in Alzheimer's Disease

Dityrosine (Hydrochloride) Involvement in Specific Mechanistic Pathways of Disease

The formation of dityrosine, a covalent cross-link between two tyrosine residues, is a significant indicator of oxidative stress and has been implicated in the pathophysiology of numerous diseases. acs.orgnih.gov This section explores the involvement of dityrosine accumulation and protein modification in specific disease pathways.

Oxidative Stress in Neurodegenerative Disorders

Dityrosine cross-linking is a prominent feature in neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD), where oxidative stress is a key contributor to pathogenesis. nih.govnih.gov The accumulation of oxidatively modified proteins is a hallmark of these age-related conditions. nih.govresearchgate.net

In AD, dityrosine has been identified in both amyloid-beta (Aβ) plaques and tau tangles, the primary pathological hallmarks of the disease. nih.govbiorxiv.org The formation of dityrosine cross-links in Aβ can stabilize Aβ oligomers and fibrils, contributing to the insolubility and protease resistance of amyloid plaques. nih.govbiorxiv.org Studies have shown that Aβ dimers, which are considered neurotoxic, can be stabilized by dityrosine cross-linking. nih.gov The presence of dityrosine has been confirmed in Aβ plaques in the brains of AD patients and is associated with increased Aβ levels in the cerebrospinal fluid, suggesting its potential as a biomarker for oxidative stress in AD. nih.gov The environment in the AD brain, characterized by increased oxidative stress, favors the formation of dityrosine. nih.gov